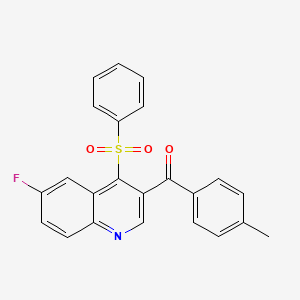

4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

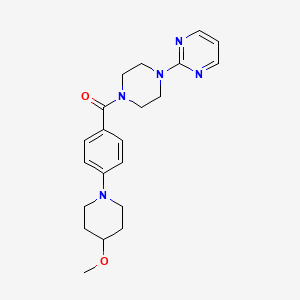

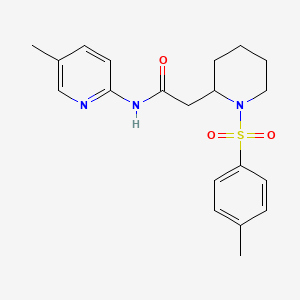

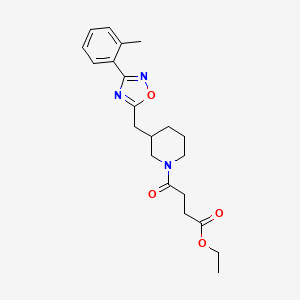

“4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound also contains benzenesulfonyl and 4-methylbenzoyl groups .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” would be an extension of this basic quinoline structure with the addition of benzenesulfonyl and 4-methylbenzoyl groups .Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . It can participate in electrophilic and nucleophilic substitution processes . The specific reactions of “4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” would depend on its specific molecular structure. Quinoline itself is known to be a colorless hygroscopic liquid .Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

Quinoline derivatives, including compounds similar to 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline, have been widely used in biochemistry and medicine as efficient fluorophores. These compounds are utilized for studying various biological systems due to their fluorescence properties, which make them ideal for applications such as viscosity detection and DNA fluorophores. The design of viscosity-sensitive fluorescent probes based on quinoline derivatives, for instance, has shown potential in detecting changes in viscosity within biological and chemical systems, highlighting the compound's utility in sensitive and selective applications (Aleksanyan & Hambardzumyan, 2013); (Wang et al., 2009).

Antimicrobial and Antituberculosis Activity

Research has also explored the antimicrobial and antituberculosis properties of quinoline derivatives, with some compounds demonstrating promising activity against various strains of Mycobacterium tuberculosis. This includes studies on the synthesis and evaluation of pyrrolo[1,2-a]quinoline derivatives, showing their potential as anti-tubercular agents. These findings suggest the relevance of quinoline derivatives in developing new therapeutic agents for treating tuberculosis (Venugopala et al., 2020).

Material Science Applications

In materials science, quinoline derivatives have been incorporated into the design of high-temperature proton exchange membrane fuel cells. The synthesis of self-polymerizable quinoxaline monomer and its application in creating organosoluble polymers with good proton conductivity at high temperatures showcases the potential of quinoline derivatives in enhancing the performance of fuel cells (Hsu et al., 2018).

Synthetic Chemistry

The synthesis and transformations of quinoline derivatives are critical for organic and medicinal chemistry, offering a pathway to create a variety of compounds with potential pharmaceutical applications. This includes the development of novel synthesis methods and the exploration of their biological activities, demonstrating the compound's role in advancing chemical synthesis and drug discovery efforts (Aleksanyan & Hambardzumyan, 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the fatty acid synthesis pathway in bacteria, particularly in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, InhA, by establishing hydrogen bonds with ASN1640 and ASP1644 . This interaction inhibits the activity of InhA, thereby disrupting the fatty acid synthesis pathway .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Result of Action

The result of the compound’s action is the significant anti-tubercular activity against Mycobacterium tuberculosis . Six derivatives of the compound displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard drug, pyrazinamide .

Safety and Hazards

The safety and hazards of “4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” would depend on its specific properties. For example, benzenesulfonyl chloride, a related compound, is known to be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3S/c1-15-7-9-16(10-8-15)22(26)20-14-25-21-12-11-17(24)13-19(21)23(20)29(27,28)18-5-3-2-4-6-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVBDJNHRFVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)

![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)

![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)

![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)

![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)